molecular formula C12H17NO B594288 2-(3-Ethoxyphenyl)pyrrolidine CAS No. 1270491-62-7

2-(3-Ethoxyphenyl)pyrrolidine

Cat. No.: B594288
CAS No.: 1270491-62-7
M. Wt: 191.274
InChI Key: HNYGYQBIQKKPLG-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring substituted with a 3-ethoxyphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(3-Ethoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. Another method includes the cyclization of N-substituted amino alcohols . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

2-(3-Ethoxyphenyl)pyrrolidine undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(3-Ethoxyphenyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol. These compounds share the pyrrolidine core but differ in their substituents and biological activities.

Properties

IUPAC Name

2-(3-ethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGYQBIQKKPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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